molecular formula C10H18ClNO B1481515 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2098099-63-7

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1481515
CAS No.: 2098099-63-7
M. Wt: 203.71 g/mol
InChI Key: UUNPCGCQVOMYER-UHFFFAOYSA-N
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Description

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound based on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of the tropane alkaloid family known for its significant biological activities . This specific scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with central nervous system targets. Researchers value this bicyclic octane core for its potential in developing novel receptor antagonists. Compounds featuring the 8-azabicyclo[3.2.1]octane structure have been identified as potent and selective antagonists for opioid receptors, including the mu and kappa subtypes . For instance, similar disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds have been developed as mu opioid receptor antagonists with potential application in treating conditions like opioid-induced constipation and postoperative ileus . Furthermore, other research has demonstrated that 8-azabicyclo[3.2.1]octan-3-yloxy derivatives can act as highly selective kappa opioid receptor antagonists, which may be useful in reversing kappa-agonist-induced diuresis . The cyclopropyl substitution on the nitrogen atom is a modification of interest to medicinal chemists, as altering the substituents on the bridgehead nitrogen can fine-tune the compound's receptor affinity, selectivity, and metabolic stability. This makes this compound a valuable synthetic intermediate or precursor for researchers designing and synthesizing new bioactive molecules for neurological and psychiatric disorder research .

Properties

IUPAC Name

8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNPCGCQVOMYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Formation

The bicyclic core, 8-azabicyclo[3.2.1]octane, is often synthesized by intramolecular cyclization reactions of suitable precursors containing nitrogen and carbon chains arranged to form the bicyclic framework. Common starting materials include tropane derivatives or related bicyclic amines.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 8-position is introduced via alkylation reactions using cyclopropyl-containing alkylating agents. This step requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions.

Hydroxylation at the 3-Position

The 3-hydroxyl group is introduced either by direct hydroxylation of the bicyclic system or by using protected intermediates that can be selectively deprotected. The hydroxylation step is often monitored by chromatographic methods such as HPLC to confirm completion.

Formation of Hydrochloride Salt

The free base of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, usually at mild temperatures (20-25°C). This salt formation enhances the compound’s stability and solubility for pharmaceutical applications.

Representative Preparation Procedure (Based on Patent US20060058343A1)

Step Reagents/Conditions Description Reaction Time/Temperature Monitoring Method
1 Starting bicyclic amine precursor Preparation of 8-azabicyclo[3.2.1]octane core Variable TLC/HPLC
2 Cyclopropyl alkylating agent Alkylation at 8-position to introduce cyclopropyl 30 min to 2 h at 35-40°C HPLC
3 Hydroxylation reagents (e.g., oxidants) Introduction of hydroxyl group at 3-position Controlled conditions HPLC
4 Hydrochloric acid in solvent Salt formation to yield hydrochloride salt Cooling to 20-25°C, stirring Crystallization

The reaction mixture is typically stirred at 35-40°C during the alkylation step, and the progress is monitored by HPLC until complete conversion, usually within 30 minutes to 2 hours. After completion, the mixture is cooled to room temperature for salt formation and isolation of the hydrochloride salt as a solid.

Analytical and Research Findings

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is the preferred analytical technique for monitoring reaction progress, ensuring complete conversion and purity.
  • Yield and Purity: The processes described achieve high yields of the desired hydrochloride salt with high purity, suitable for pharmaceutical use.
  • Reaction Conditions: Mild temperatures (20-40°C) and controlled reaction times optimize selectivity and minimize by-products.
  • Pharmaceutical Relevance: The hydrochloride salt form improves solubility and stability, essential for drug formulation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Alkylation Temperature 35-40°C Ensures efficient cyclopropyl introduction
Alkylation Time 30 min to 2 hours Reaction monitored by HPLC
Hydrochloride Formation 20-25°C Salt precipitation and isolation
Solvent Organic solvents compatible with amines Often used for alkylation and salt formation
Monitoring Technique HPLC For reaction progress and purity

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Mu Opioid Receptor Antagonism:
    • Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds, including 8-cyclopropyl derivatives, exhibit activity as mu opioid receptor antagonists. This property is significant in the treatment of opioid addiction and pain management strategies where modulation of opioid pathways is crucial .
  • CNS Activity:
    • The compound has been studied for its effects on neurotransmitter systems within the CNS, particularly in relation to acetylcholine and dopamine pathways. Its structural similarity to tropane alkaloids suggests potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by modulating cholinergic activity .
  • Antidepressant Effects:
    • Preliminary studies have suggested that compounds like 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol may possess antidepressant-like effects in animal models, indicating its potential utility in treating mood disorders .

Case Study 1: Opioid Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the binding affinities of various azabicyclo compounds at opioid receptors. The results demonstrated that 8-cyclopropyl derivatives had a significant antagonistic effect at mu receptors, which could lead to new treatments for opioid dependence .

Case Study 2: Neuroprotective Effects

Research conducted at a pharmaceutical laboratory highlighted the neuroprotective properties of 8-cyclopropyl derivatives against oxidative stress in neuronal cells. The findings suggested that these compounds could be beneficial in developing therapies for neurodegenerative diseases .

Comparative Analysis Table

Property/Aspect8-Cyclopropyl-8-Azabicyclo[3.2.1]octan-3-olTropine Derivatives
Mu Opioid Receptor Activity AntagonistVariable (depends on specific derivative)
CNS Effects Potential antidepressantEstablished cholinergic activity
Neuroprotective Properties Yes (in vitro studies)Limited evidence
Therapeutic Applications Pain management, addiction treatmentPrimarily historical uses

Mechanism of Action

The mechanism by which 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclopropyl vs. Isopropyl/Methyl : The cyclopropyl group introduces significant ring strain and a smaller steric profile compared to isopropyl or methyl groups. This enhances metabolic stability and may improve binding to rigid receptor pockets in CNS targets .

Pharmacological Activity

  • Tropine (8-Methyl) : A well-studied precursor for anticholinergic drugs like atropine. Its simplicity allows facile derivatization but limits receptor selectivity .
  • 8-Oxa Analogues : The substitution of a carbon with oxygen (8-oxa) increases polarity, making these compounds suitable for aqueous-phase reactions in agrochemical synthesis .

Biological Activity

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and structure-activity relationships (SAR).

The molecular formula for this compound is C8H14ClNC_8H_{14}ClN with a molar mass of approximately 163.65 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.

Receptor Interactions

Research indicates that compounds within the azabicyclo[3.2.1]octane class, including 8-Cyclopropyl derivatives, often exhibit activity as receptor ligands, particularly at opioid receptors and other G-protein coupled receptors (GPCRs). These interactions can lead to various pharmacological effects including analgesia and modulation of neurotransmitter release.

  • Opioid Receptor Activity :
    • A study demonstrated that modifications to the azabicyclo[3.2.1]octane structure can enhance selectivity for kappa opioid receptors, which are involved in pain regulation and mood modulation . The presence of the cyclopropyl group may influence binding affinity and efficacy.
  • NOP Receptor Agonism :
    • Compounds similar to 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol have been identified as NOP receptor agonists, showing potential for treating pain, anxiety, and other disorders . This receptor's activation can modulate nociceptive pathways.

Anticholinesterase Activity

Recent evaluations of related compounds have shown moderate anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is influenced by its structural components:

Structural Feature Effect on Activity
Cyclopropyl GroupEnhances binding affinity at certain receptors
Hydrochloride SaltImproves solubility and bioavailability
Bicyclic FrameworkEssential for receptor recognition

Modifications to the bicyclic structure can lead to variations in potency and selectivity across different receptor types .

Case Studies

  • Analgesic Effects :
    • In vivo studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit significant analgesic effects in rodent models, suggesting their potential as pain management therapeutics.
  • Cognitive Enhancement :
    • Compounds similar to 8-Cyclopropyl have been tested for cognitive enhancement in animal models, indicating potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves radical cyclization (e.g., using n-tributyltin hydride and AIBN in toluene) to construct the bicyclic core. Diastereocontrol (>99%) can be achieved by optimizing substituents on the azetidin-2-one precursor . For cyclopropyl derivatives, ester hydrolysis and amine oxidation are critical steps . Key considerations include solvent polarity, temperature, and catalyst selection to minimize racemization.

Q. How can researchers validate the structural integrity of 8-azabicyclo[3.2.1]octan-3-ol derivatives post-synthesis?

  • Methodological Answer : Use a combination of NMR (e.g., 1^1H and 13^{13}C) to confirm stereochemistry and substituent positioning. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For hydrochloride salts, X-ray crystallography or FT-IR can verify protonation states and counterion interactions .

Q. What pharmacological assays are suitable for assessing sigma receptor affinity in 8-azabicyclo derivatives?

  • Methodological Answer : Radioligand binding assays (e.g., using 3^3H-DTG for sigma-2 receptors) are standard. Competitive displacement studies with reference ligands (e.g., haloperidol) quantify selectivity ratios (sigma-1/sigma-2). Ensure membrane preparations from transfected cell lines (e.g., CHO-K1) for receptor specificity .

Advanced Research Questions

Q. How can computational modeling optimize the sigma-2 receptor selectivity of 8-azabicyclo derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using sigma-2 receptor homology models. Focus on substituent interactions with hydrophobic pockets (e.g., cyclopropyl vs. benzyl groups). Pair with MD simulations to assess binding stability and entropy changes . Validate predictions via SAR studies on synthesized analogs.

Q. What strategies resolve contradictions in reported receptor affinity data for bicyclic azabicyclo derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols across labs using reference compounds (e.g., 11b from Leemans et al., which shows >100-fold sigma-2 selectivity) . Meta-analyses of published IC50_{50} values can identify outliers due to methodological variability.

Q. How can reaction engineering improve yields in large-scale synthesis of 8-azabicyclo derivatives?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps. Optimize stoichiometry of radical initiators (e.g., AIBN) and scavengers to reduce byproducts. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of intermediate formation .

Critical Considerations for Researchers

  • Safety : Handle hydrochloride salts with PPE (gloves, goggles) due to irritant properties. Use fume hoods during synthesis to avoid inhalation .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, stirring rate) to align with literature precedents .
  • Ethical Compliance : Derivatives with CNS activity may require controlled substance licenses depending on jurisdiction.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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